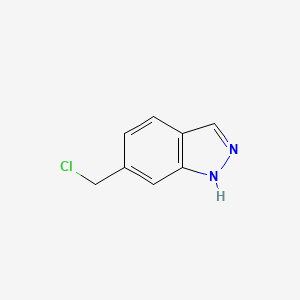

6-(Chloromethyl)-1H-indazole

Description

Significance of the Indazole Scaffold in Contemporary Organic and Medicinal Chemistry Research

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. guidechem.comguidechem.comnih.gov This prominence is demonstrated by its presence in a variety of FDA-approved drugs, such as the anti-cancer agents Niraparib and Axitinib, and the anti-inflammatory drug Benzydamine. cymitquimica.com The versatility of the indazole nucleus allows for the synthesis of derivatives with a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, anti-HIV, and analgesic properties. guidechem.comguidechem.comaksci.com

In organic synthesis, indazole serves as a crucial precursor for the creation of more complex heterocyclic systems. guidechem.com The ability of the indazole ring to be functionalized at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making it an attractive starting point for developing new chemical entities. The development of novel synthetic methodologies, including catalyst-based and green chemistry approaches, continues to expand the accessibility and utility of indazole derivatives in both academic and industrial research.

Structural Features and Nomenclature of 1H-Indazoles

Indazole (C₇H₆N₂) is a heterocyclic aromatic organic compound, also known as benzopyrazole. It exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. guidechem.com The 1H-tautomer is characterized by its benzenoid structure and is thermodynamically more stable than the ortho-quinoid 2H-tautomer, making it the predominant form in most conditions. guidechem.com A third, non-aromatic tautomer, 3H-indazole, is very rare.

According to IUPAC nomenclature, the numbering of the indazole ring begins at the nitrogen atom bearing the hydrogen (or substituent) in the pyrazole ring, which is designated as position 1, and the adjacent nitrogen is position 2. The fused benzene ring is numbered from positions 3a to 7a. Therefore, the systematic name for the parent compound is 1H-indazole. cymitquimica.com This nomenclature provides a clear and unambiguous system for identifying the substitution patterns on the bicyclic ring. The tautomeric equilibrium can be influenced by substituents and the solvent environment, which in turn affects the reactivity and biological properties of indazole derivatives.

Contextualizing 6-(Chloromethyl)-1H-indazole within Indazole Chemistry

This compound is a derivative of the parent indazole scaffold, distinguished by a chloromethyl group (-CH₂Cl) at the 6-position of the benzene ring. This specific substitution is significant as it introduces a reactive electrophilic center into the otherwise stable aromatic system. The chloromethyl group is a versatile functional handle, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of other functional groups, making this compound a valuable synthetic intermediate or building block.

In the context of drug discovery and development, compounds like this compound serve as key starting materials for the synthesis of more complex, biologically active molecules. By reacting the chloromethyl group with various nucleophiles (e.g., amines, thiols, alcohols), chemists can construct libraries of novel indazole derivatives for screening against various biological targets. The position of the substituent at C6 is also noteworthy, as modifications at this position have been shown to influence the pharmacological profile of indazole-based compounds. Therefore, this compound represents a strategic entry point for the exploration of new chemical space within the medicinally significant indazole class of compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 944898-75-3 | , |

| Molecular Formula | C₈H₇ClN₂ | , |

| Molecular Weight | 166.61 g/mol | |

| Canonical SMILES | C1=CC2=C(C=C1CCl)NN=C2 | aksci.com |

| Topological Polar Surface Area | 28.7 Ų | guidechem.com, |

| Hydrogen Bond Donor Count | 1 | guidechem.com, |

| Hydrogen Bond Acceptor Count | 1 | guidechem.com, |

| Rotatable Bond Count | 1 | guidechem.com, |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-Indazole |

| 2H-Indazole |

| 3H-Indazole |

| Axitinib |

| Benzydamine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(chloromethyl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXPUHSZXVWKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCl)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloromethyl 1h Indazole

Ring Closure via C-N Bond Formation

These methods typically involve forming a bond between a nitrogen atom of a hydrazine-like moiety and a carbon atom on the benzene (B151609) ring.

From o-Haloaryl Precursors: A common approach involves the cyclization of o-haloaryl N-sulfonylhydrazones. For example, o-haloaryl aldehydes or ketones can be reacted with N-sulfonylhydrazines, and the resulting hydrazones undergo an intramolecular cyclization, often catalyzed by a transition metal like copper, to form the C-N bond and yield the 1H-indazole ring. nih.gov

Three-Component Reactions: One-pot, three-component reactions have been developed that involve the condensation of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper. organic-chemistry.orgacs.orgnih.gov While often leading to 2H-indazoles, this strategy highlights the power of copper catalysis in facilitating sequential C-N and N-N bond formations. acs.orgnih.gov

Ring Closure via N-N Bond Formation

The formation of the N-N bond is a powerful strategy that often starts from precursors containing two separate nitrogen-bearing functional groups at ortho positions on the benzene ring.

Oxidative Cyclization: Readily available 2-aminomethyl-phenylamines can undergo an N-N bond-forming oxidative cyclization to produce the indazole ring. organic-chemistry.org A method using ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide has been shown to be effective. organic-chemistry.org Similarly, ketimines generated from o-aminobenzonitriles and organometallic reagents can be cyclized via a Cu(OAc)₂-mediated N-N bond formation, using oxygen as the oxidant. nih.govthieme-connect.comthieme-connect.com

Reductive Cyclization: Intramolecular reductive cyclization of N-(2-nitrobenzylidene)anilines, which are formed from the condensation of 2-nitrobenzaldehydes with primary amines, is another established route. gjesr.com

From Arylhydrazones: Direct C-H amination of arylhydrazones using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodine can lead to the formation of the N-N bond and the 1H-indazole product in a metal-free process. nih.gov

[3+2] Cycloaddition Approaches

[3+2] cycloaddition reactions provide a direct and efficient route to the indazole core by constructing the five-membered pyrazole (B372694) ring in a single step.

Diazo Compounds and Arynes: This powerful method involves the reaction of a diazo compound with an aryne, generated in situ from precursors like o-(trimethylsilyl)aryl triflates. organic-chemistry.orgorganic-chemistry.orgacs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a versatile approach for synthesizing substituted indazoles. organic-chemistry.orgorganic-chemistry.orgacs.org

Sydnones and Arynes: An alternative [3+2] cycloaddition uses sydnones as the three-atom component reacting with arynes. This reaction is notable for its mild conditions and high efficiency, typically affording 2H-indazoles with no contamination from the 1H-isomer. thieme-connect.comnih.gov

Transition-Metal-Catalyzed Annulations and Cyclizations

Modern synthetic chemistry has increasingly relied on transition-metal catalysis to construct complex heterocyclic systems with high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used. For example, the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines can yield 2-aryl-2H-indazoles. organic-chemistry.org Another strategy involves the oxidative benzannulation of pyrazoles with internal alkynes, mediated by a palladium acetate (B1210297) system. nih.gov

Rhodium-Catalyzed Annulations: Rhodium catalysts have enabled novel annulation pathways. For instance, Rh(III)-catalyzed annulation of phthalazinones with allenes or the [4+1] annulation of azoxy compounds with diazoesters have been developed for synthesizing indazole derivatives. researchgate.netmdpi.comresearchgate.net Rhodium can also promote double C-H activation in aldehyde phenylhydrazones to form the indazole ring. nih.gov

[3+2] Cycloaddition Approaches

Regioselective Synthesis of Substituted 1H-Indazoles

For NH-indazoles, the proton can reside on either nitrogen, leading to 1H- and 2H-tautomers. The 1H-tautomer is generally more thermodynamically stable. researchgate.netd-nb.info When a substituent is introduced at one of the nitrogen atoms (e.g., via alkylation), a mixture of N1 and N2 regioisomers is often formed, posing a significant purification challenge. Therefore, controlling this regioselectivity is a critical aspect of indazole chemistry.

Control of N1/N2 Regioselectivity

The outcome of N-substitution reactions is highly dependent on the reaction conditions and the substitution pattern of the indazole ring itself. researchgate.net

Electronic and Steric Effects: The inherent electronic properties and steric hindrance of substituents on the indazole ring play a crucial role. A comprehensive study on N-alkylation revealed that electron-withdrawing groups, such as nitro (NO₂) or ester (CO₂Me), at the C7 position direct substitution to the N2 position with high selectivity (≥96%). d-nb.infobeilstein-journals.orgnih.gov Conversely, bulky substituents at the C3 position, like a tert-butyl group, can sterically hinder the N2 position and lead to excellent selectivity for the N1 product. beilstein-journals.orgnih.gov

Reaction Conditions (Base and Solvent): The choice of base and solvent system is paramount in controlling the N1/N2 ratio. The use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity for a variety of substituted indazoles. d-nb.infobeilstein-journals.orgnih.gov Other conditions, such as using different bases or solvents like DMF, can alter the isomeric ratio, sometimes favoring the thermodynamic N1 product through an equilibration process. d-nb.info

Kinetic vs. Thermodynamic Control: In some reactions, such as glycosylation, the regioselectivity can be steered by temperature and reaction time. Shorter reaction times at lower temperatures may favor the kinetically controlled N2-isomer, while longer reaction times or higher temperatures can allow for rearrangement to the more thermodynamically stable N1-isomer. seela.netnih.gov

The table below summarizes the influence of various factors on the regioselectivity of indazole N-alkylation, based on published research findings.

| Factor | Condition Favoring N1-Substitution | Condition Favoring N2-Substitution | Reference(s) |

| Base/Solvent | Sodium Hydride (NaH) in THF | - | beilstein-journals.org, nih.gov, d-nb.info |

| C3-Substituent | Bulky groups (e.g., tert-butyl, COMe) | - | beilstein-journals.org, nih.gov |

| C7-Substituent | - | Electron-withdrawing groups (e.g., NO₂, CO₂Me) | beilstein-journals.org, nih.gov, d-nb.info |

| Control Type | Thermodynamic (e.g., longer reaction time, higher temp) | Kinetic (e.g., shorter reaction time, lower temp) | seela.net, nih.gov |

Specific Synthetic Pathways to 6-(Chloromethyl)-1H-indazole and Analogs

The introduction of a chloromethyl group at the C6 position can be achieved through various synthetic routes, often involving the functionalization of a pre-existing C6 substituent or the conversion of a C6-halo precursor.

Direct chloromethylation of the 1H-indazole benzene ring is challenging and often leads to mixtures of products, with N-alkylation being a common side reaction. Therefore, multi-step strategies starting from a C6-functionalized indazole are generally preferred. A common and effective approach involves the conversion of a C6-hydroxymethyl group.

The synthesis can begin with a 6-carboxy- or 6-formyl-1H-indazole derivative. These precursors can be reduced to the corresponding 6-(hydroxymethyl)-1H-indazole using standard reducing agents such as lithium aluminum hydride (LiAlH₄). acs.org The resulting alcohol can then be converted to the target chloromethyl compound.

The reaction of indazoles with formaldehyde (B43269) in the presence of hydrochloric acid is known to produce N-hydroxymethyl derivatives. acs.org A similar principle can be applied to a C6-functionalized precursor. For instance, a 6-formyl-1H-indazole can be reduced to 6-(hydroxymethyl)-1H-indazole, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid to yield this compound. The chloromethylation of an indazole derivative using reagents like formaldehyde and hydrochloric acid is a known transformation.

Table 1: Representative Two-Step Synthesis of a C6-Functionalized Indazole

| Step | Precursor | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Reduction | 6-Formyl-1H-indazole | LiAlH₄, THF | 6-(Hydroxymethyl)-1H-indazole |

6-Haloindazoles, particularly 6-bromo-1H-indazole, are versatile and readily available starting materials for introducing a variety of functional groups at the C6 position. nih.gov These precursors are ideal for functional group interconversion via organometallic intermediates or palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

One viable route begins with the conversion of 6-bromo-1H-indazole into its corresponding Grignard or organolithium reagent. This can be achieved through metal-halogen exchange, for example, by treating the bromoindazole with n-butyllithium at low temperatures. Quenching this organometallic intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), would yield 6-formyl-1H-indazole. This aldehyde can then be processed as described in the previous section (reduction followed by chlorination) to afford this compound.

Alternatively, palladium-catalyzed cross-coupling reactions offer a powerful method for C-C bond formation at the C6 position. For instance, 6-bromo-1H-indazole can undergo Suzuki coupling with a suitable boronic acid or ester. nih.gov While not a direct route to the chloromethyl group, this demonstrates the utility of the 6-halo precursor in building a carbon framework at C6, which could subsequently be modified. For example, coupling with a vinylboronic ester could introduce a vinyl group, which could then be subjected to oxidative cleavage to an aldehyde, followed by reduction and chlorination.

Table 2: Synthetic Utility of 6-Bromo-1H-indazole

| Reaction Type | Reagents and Conditions | Intermediate Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Corresponding boronic acid pinacol (B44631) esters, Pd catalyst | 6-Aryl or 6-Vinyl-1H-indazole | nih.gov |

| Iodination | Iodine, K₂CO₃ | 6-Bromo-3-iodo-1H-indazole | nih.gov |

Following the synthesis, the isolation and purification of this compound are typically achieved using standard laboratory techniques. The crude reaction mixture is often subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. Purification is commonly performed by flash column chromatography on silica (B1680970) gel, using a gradient of solvents such as hexanes and ethyl acetate.

The structural confirmation of the synthesized product relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the presence and connectivity of protons. The chloromethyl group (–CH₂Cl) typically appears as a distinct singlet in the region of 4.5-5.0 ppm. The aromatic protons on the indazole ring provide a specific splitting pattern that confirms the C6 substitution. ¹³C NMR spectroscopy is crucial for verifying the carbon framework and is particularly useful for distinguishing between different positional isomers. thieme-connect.deipb.pt

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which confirms its elemental composition and molecular formula. nih.govmdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of key functional groups and the N-H bond of the indazole ring.

The combination of these techniques provides unambiguous evidence for the successful synthesis and structural integrity of this compound.

Table 3: Spectroscopic Data for a Representative Indazole Analog

| Compound | Technique | Key Data Points | Reference |

|---|---|---|---|

| (E)-3-(3,5-Dimethoxystyryl)-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indazole (2g) | ¹H NMR (400 MHz, DMSO-d₆) | δ 13.25 (s, 1H, NH), 8.59 (d, 1H), 8.29 (d, 1H), 7.73 (s, 1H), 3.87 (s, 6H, OCH₃) | nih.gov |

| (E)-3-(3,5-Dimethoxystyryl)-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indazole (2g) | ¹³C NMR (101 MHz, DMSO-d₆) | δ 161.16, 146.35, 142.67, 121.84, 104.85, 100.58, 55.73 | nih.gov |

Chemical Transformations and Reactivity of 6 Chloromethyl 1h Indazole

The chemical behavior of 6-(chloromethyl)-1H-indazole is dictated by two primary reactive sites: the chloromethyl substituent at the 6-position and the indazole ring system. The chloromethyl group is prone to nucleophilic attack, while the indazole nucleus can undergo various reactions, including substitution and modification at its nitrogen atoms.

Reactions Involving the Chloromethyl Group

The chloromethyl group is a key handle for introducing a wide range of functionalities onto the indazole scaffold.

The chlorine atom in the chloromethyl group is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, leading to a diverse array of derivatives. For instance, it can react with amines, alcohols, and thiols to form the corresponding substituted indazoles. ambeed.com The enhanced reactivity of the chloromethyl group makes it a valuable intermediate for further functionalization in medicinal chemistry.

A variety of nucleophiles can be employed in these reactions, as illustrated in the following table:

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 6-(Aminomethyl)-1H-indazole |

| Alkoxide | R-ONa | 6-(Alkoxymethyl)-1H-indazole |

| Thiolate | R-SNa | 6-(Thioalkoxymethyl)-1H-indazole |

| Cyanide | NaCN | 6-(Cyanomethyl)-1H-indazole |

| Azide | NaN₃ | 6-(Azidomethyl)-1H-indazole |

The chloromethyl group can be converted into other functional groups through various transformations. ambeed.com These interconversions further expand the synthetic utility of this compound.

Common functional group interconversions include:

Oxidation: Oxidation of the chloromethyl group can yield the corresponding aldehyde (6-formyl-1H-indazole) or carboxylic acid (1H-indazole-6-carboxylic acid). solubilityofthings.com Reagents like chromium (VI) oxides can be used for such transformations. imperial.ac.uk

Reduction: The chloromethyl group can be reduced to a methyl group.

Hydrolysis: Hydrolysis of the chloromethyl group can lead to the formation of 6-(hydroxymethyl)-1H-indazole.

Reactivity of the Indazole Nucleus in this compound

The indazole ring system itself is a versatile scaffold that can undergo a variety of chemical reactions.

The benzene (B151609) portion of the indazole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. ambeed.commasterorganicchemistry.com The position of substitution is influenced by the existing substituents on the ring. The chloromethyl group is generally considered to be an ortho-, para-directing deactivator, although its electronic effects can be complex. stackexchange.com

The nitrogen atom at the N1 position of the indazole ring is nucleophilic and can participate in various reactions. thieme-connect.de

N-Alkylation: The N1 position can be alkylated using various alkylating agents, such as alkyl halides or tosylates, in the presence of a base like sodium hydride. beilstein-journals.org The regioselectivity of N-alkylation (N1 vs. N2) is influenced by steric and electronic factors of both the indazole substrate and the alkylating agent. thieme-connect.debeilstein-journals.org

N-Acylation: Acylation of the N1 position can be achieved using acyl chlorides or anhydrides. ambeed.com

Reaction with Aldehydes: 1H-indazoles can react with aldehydes, such as formaldehyde (B43269), to form N-hydroxymethyl derivatives. This reaction has been studied under acidic conditions. acs.orgnih.gov

The following table summarizes some common reactions at the N1 position:

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | R-X (alkyl halide) / Base | 1-Alkyl-6-(chloromethyl)-1H-indazole |

| N-Arylation | Ar-X (aryl halide) / Catalyst | 1-Aryl-6-(chloromethyl)-1H-indazole |

| N-Acylation | RCOCl (acyl chloride) | 1-Acyl-6-(chloromethyl)-1H-indazole |

| Michael Addition | α,β-Unsaturated carbonyl | N1-Adduct |

The indazole ring can participate in cycloaddition reactions, acting as a diene or a dipolarophile, depending on the reaction partner. ambeed.com For instance, indazoles can undergo [3+2] cycloaddition reactions with various dipolarophiles. organic-chemistry.org These reactions provide a pathway to more complex fused heterocyclic systems. researchgate.net

Oxidation and Reduction Reactions

The this compound molecule possesses two primary sites susceptible to oxidation and reduction: the chloromethyl substituent and the indazole ring system itself.

Oxidation:

The chloromethyl group (-CH₂Cl) at the 6-position is analogous to a benzylic halide and can be oxidized to higher oxidation states, such as an aldehyde (-CHO) or a carboxylic acid (-COOH). The oxidation to 1H-indazole-6-carbaldehyde is a key transformation, yielding a versatile intermediate for further synthetic elaborations. Common oxidizing agents for this type of transformation include dimethyl sulfoxide (B87167) (DMSO) based methods like the Swern or Moffatt oxidation, or reagents such as manganese dioxide (MnO₂). Further oxidation of the resulting aldehyde to 1H-indazole-6-carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

While the indazole ring itself can be subject to oxidation under harsh conditions, selective oxidation of the chloromethyl group is generally achievable with appropriate reagent selection. ambeed.comambeed.com

Reduction:

The chloromethyl group can be reduced to a methyl group (-CH₃), affording 6-methyl-1H-indazole. This transformation can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or hydride reagents like lithium aluminum hydride (LiAlH₄).

Additionally, if other reducible functional groups are present on the indazole ring, such as a nitro group, they can be selectively reduced. For instance, a nitro group can be reduced to an amino group using reagents like iron powder in the presence of an acid (e.g., NH₄Cl) or tin(II) chloride. ambeed.comnih.gov This allows for differential reactivity within the molecule. A patent for a related compound, 6-bromo-indazole-3-carbaldehyde, describes the reduction of the aldehyde to an alcohol using sodium borohydride, indicating that the halide at the 6-position is compatible with certain reductive processes targeting other parts of the molecule.

Interactive Data Table: Oxidation and Reduction of this compound

| Transformation | Product | Typical Reagents | Reaction Conditions |

| Oxidation | 1H-Indazole-6-carbaldehyde | DMSO, oxalyl chloride, triethylamine (B128534) (Swern) | Low temperature (-78 °C to rt) |

| Oxidation | 1H-Indazole-6-carboxylic acid | Potassium permanganate (KMnO₄) | Basic conditions, heat |

| Reduction | 6-Methyl-1H-indazole | H₂, Pd/C | Room temperature, atmospheric pressure |

| Reduction | 6-Methyl-1H-indazole | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF |

Stereochemical Aspects of Reactions Involving this compound

The this compound molecule is prochiral at the methylene (B1212753) carbon of the chloromethyl group. The two protons on this carbon are diastereotopic. Consequently, substitution or transformation at this position can lead to the formation of a new stereocenter, opening possibilities for stereoselective and stereospecific reactions.

Reactions involving nucleophilic substitution at the chloromethyl group can proceed via an Sₙ2 mechanism. If a chiral, non-racemic nucleophile is used, the reaction will produce diastereomers. While specific examples starting directly with this compound are not extensively documented in publicly available literature, the synthesis of (S)-thiomethyl pyrrolidine-1H-indazole derivatives highlights the principle of creating stereoisomers through reactions with chiral nucleophiles. nih.gov

Furthermore, the synthesis of enantiomerically pure compounds is a critical aspect of medicinal chemistry. For instance, a patent details the synthesis of (S)- and (R)-enantiomers of complex molecules that include a structurally similar 1-(chloromethyl)-1H-benzo[e]indole unit, underscoring the feasibility and importance of controlling stereochemistry in related systems. google.com The generation of a single enantiomer or a diastereomerically enriched product from this compound would typically require the use of chiral reagents, catalysts, or auxiliaries.

The outcomes of such reactions are crucial as different stereoisomers of a biologically active molecule can exhibit significantly different pharmacological and toxicological profiles. nih.gov

Interactive Data Table: Stereochemical Considerations in Reactions

| Reaction Type | Reactant(s) with this compound | Potential Product(s) | Stereochemical Outcome |

| Nucleophilic Substitution | Chiral amine | Diastereomeric 6-((alkylamino)methyl)-1H-indazoles | Diastereoselective |

| Nucleophilic Substitution | Chiral alcohol | Diastereomeric 6-((alkoxy)methyl)-1H-indazoles | Diastereoselective |

| Asymmetric Reduction of a derivative (e.g., 1H-indazole-6-carbaldehyde) | Chiral reducing agent | Enantiomerically enriched (1H-indazol-6-yl)methanol | Enantioselective |

6 Chloromethyl 1h Indazole As a Building Block in Complex Chemical Synthesis

Precursor in Scaffold Diversity Generation

In modern drug discovery and materials science, the generation of structurally diverse molecules is crucial for exploring vast chemical spaces and identifying novel compounds with desired properties. whiterose.ac.uk 6-(Chloromethyl)-1H-indazole is an exemplary precursor for generating scaffold diversity due to the high reactivity of its chloromethyl group. This benzylic chloride moiety can readily react with a wide range of nucleophiles, allowing chemists to "decorate" the indazole core with various substituents.

This process facilitates the creation of numerous analogues from a single, common intermediate. By systematically reacting this compound with different classes of nucleophiles—such as amines, thiols, alcohols, and carbanions—a multitude of new molecular scaffolds can be synthesized. This approach is a cornerstone of lead-oriented synthesis, where complex molecular frameworks are assembled to find new lead compounds in drug discovery. whiterose.ac.uk The ability to easily introduce varied side chains at the 6-position enables chemists to fine-tune the steric and electronic properties of the resulting molecules, leading to a diverse collection of indazole-based scaffolds for further investigation.

Applications in the Synthesis of Functionalized Indazole Derivatives

The primary application of this compound in synthesis is its role as an intermediate for producing more complex, functionalized indazole derivatives. The chloromethyl group is an excellent electrophile for nucleophilic substitution reactions, providing a straightforward method for forming new carbon-heteroatom or carbon-carbon bonds at the 6-position of the indazole ring.

This reactivity is exploited to introduce a wide variety of functional groups. For instance, reaction with primary or secondary amines yields 6-(aminomethyl)-1H-indazole derivatives, while reaction with thiols or thiolates produces 6-(thiomethyl)-1H-indazoles. An analogous reaction using a bromomethyl derivative, 6-(bromomethyl)-1H-indazole, has been shown to effectively produce 6-[(ethylthio)methyl]-1H-indazole upon reaction with ethanethiol (B150549) (EtSH) and a base. researchgate.netresearchgate.net Similarly, alkoxides or phenoxides can displace the chloride to form ether linkages. These reactions are fundamental in medicinal chemistry for building analogues of a lead compound to establish structure-activity relationships (SAR). acs.org The indazole scaffold itself is a key component in many therapeutic agents, and the ability to functionalize it at a specific position is critical for optimizing biological activity. beilstein-journals.org

| Nucleophile (Nu-H) | Reagent Class | Resulting Functional Group at C6 | Product Class |

|---|---|---|---|

| R-NH₂ | Primary Amine | -CH₂-NH-R | Secondary Aminomethyl Indazole |

| R₂-NH | Secondary Amine | -CH₂-NR₂ | Tertiary Aminomethyl Indazole |

| R-SH | Thiol | -CH₂-S-R | Thioether Indazole Derivative |

| R-OH | Alcohol/Phenol | -CH₂-O-R | Ether Indazole Derivative |

| N₃⁻ | Azide | -CH₂-N₃ | Azidomethyl Indazole |

| CN⁻ | Cyanide | -CH₂-CN | Indazol-6-ylacetonitrile |

Development of Chemical Libraries for Research Purposes

Chemical libraries, which are large collections of distinct compounds, are essential tools in modern drug discovery and chemical biology. vipergen.com They are systematically tested in high-throughput screening (HTS) assays to identify "hits"—compounds that interact with a specific biological target. vipergen.comamerigoscientific.com this compound is an ideal starting material for the construction of focused chemical libraries centered on the indazole scaffold.

Using the principles of combinatorial chemistry, this compound can be reacted in parallel with a large set of diverse building blocks (e.g., a library of amines or thiols). This strategy, known as parallel synthesis, rapidly generates a large number of unique, yet structurally related, indazole derivatives. Each compound in the resulting library shares the common 1H-indazole core but possesses a unique side chain at the 6-position, introduced via the chloromethyl reactive site. This structural diversity increases the probability of finding a compound with a specific desired biological activity when the library is screened. The indazole core is considered a "privileged scaffold" because it is a structural motif found in drugs with a wide range of activities, making libraries based on it particularly valuable for pharmaceutical research. bg.ac.rsnih.gov

| Core Building Block | Library of Reactants (Examples) | Reaction Type | Resulting Library |

|---|---|---|---|

| This compound | Amine Library (R¹-NH₂, R²-NH₂, ...) | Nucleophilic Substitution | Library of 6-(aminomethyl)indazoles |

| Thiol Library (R¹-SH, R²-SH, ...) | Nucleophilic Substitution | Library of 6-(thiomethyl)indazoles | |

| Phenol Library (Ar¹-OH, Ar²-OH, ...) | Nucleophilic Substitution (Williamson Ether Synthesis) | Library of 6-(phenoxymethyl)indazoles |

Strategic Use in Agrochemical Compound Design

The indazole heterocycle is not only significant in pharmaceuticals but also serves as a key structural component in modern agrochemicals. jmchemsci.com Indazole derivatives have been developed as herbicides and fungicides, demonstrating their potential in crop protection. mdpi.com The strategic use of this compound in this field involves its incorporation as a building block to create novel pesticide candidates.

The design of new agrochemicals often involves combining known active scaffolds (a strategy known as molecular hybridization) to discover compounds with improved efficacy or novel modes of action. The reactive chloromethyl group allows the indazole moiety to be readily linked to other heterocyclic systems known to possess agrochemical activity. For instance, synthetic routes using chloromethylated pyridines and thiazoles as starting materials have been successfully employed to create new classes of herbicides. sioc-journal.cn By analogy, this compound can be coupled with other fragments, such as picolinates or triazoles, to generate new molecular frameworks for screening. Research has already demonstrated that substitutions at the 6-position of the indazole ring are important for herbicidal activity, as seen in the development of 6-indazolyl-2-picolinic acids as potential herbicides. mdpi.com Therefore, this compound serves as a valuable and reactive intermediate for accessing this class of compounds and exploring new designs in the search for effective and selective agrochemicals.

Advanced Computational and Theoretical Studies of 6 Chloromethyl 1h Indazole and Its Derivatives

Molecular Modeling and Docking Methodologies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. A cornerstone of this field, particularly in drug discovery, is molecular docking. This method predicts the preferred orientation of one molecule (the ligand, such as an indazole derivative) when bound to a second (the receptor, typically a protein target) to form a stable complex. biotech-asia.org The primary goal of docking is to identify the correct binding pose of the ligand in the active site of the protein and to estimate the strength of the interaction, commonly expressed as a binding energy or docking score. innovareacademics.in

The process begins with obtaining the three-dimensional structures of both the ligand and the receptor. Receptor structures are often sourced from experimental databases like the Protein Data Bank (PDB), while ligand structures can be built using chemical drawing software and then optimized for the lowest energy conformation. frontiersin.org Docking algorithms then systematically sample a vast number of possible orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that calculates the interaction energies. biotech-asia.org Studies on various indazole derivatives have successfully used docking to predict their binding affinities against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), providing a structural basis for their observed biological activities. innovareacademics.inbohrium.com

| Indazole Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Examples) |

|---|---|---|---|---|

| (6-bromo-1H-indazol-1-yl)(3,4-difluorophenyl)methanone (BDF) | COX-2 | 3NT1 | -9.11 | Ala527, Gly526, Tyr385, Trp387 innovareacademics.in |

| (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone (BPT) | COX-2 | 3NT1 | -8.80 | Ala527, Gly526, Leu359, Tyr385 innovareacademics.in |

| Indazolyl-acyl hydrazone derivative (4j) | VEGFR-2 | Not Specified | -8.04 | Not Specified bohrium.com |

| Indazole derivative (SS) | VEGFR-2 | 4AG8 | -7.39 | Ile1044, Leu1049, Val899, Glu885 biotech-asia.org |

| 5-ethylsulfonyl-indazole-3-carbohydrazide derivative (7k) | VEGFR-2 | 3WZE | -7.12 | Glu885, Asp1046 tandfonline.com |

Ligand-Receptor Interaction Analysis (General Computational Principles)

The binding of a ligand to its receptor is a highly specific process driven by a collection of non-covalent molecular forces. Much like many weak ropes can collectively constrain a large object, numerous individually weak interactions sum to create the high-affinity binding typical of drug-receptor complexes. The goal for a computational chemist is to design a molecule that maximizes these favorable interactions with the intended target while minimizing interactions with off-target proteins.

The primary types of interactions governing ligand-receptor binding are:

Hydrophobic Interactions: These occur when nonpolar regions of the ligand and receptor associate to exclude water molecules. This effect is a major driver of binding affinity.

Polar Interactions: These include hydrogen bonds, which are highly directional interactions between a hydrogen bond donor (e.g., an N-H or O-H group) and an acceptor (e.g., a nitrogen or oxygen atom). For a strong hydrogen bond, the distance between the heavy atoms is typically in the optimal range of 2.8-3.2 Å.

Electrostatic (Ionic) Interactions: These are attractions between oppositely charged groups on the ligand and receptor.

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms and become significant when many atoms from the ligand and receptor are in close proximity, reflecting good shape complementarity.

Computational tools analyze the docked poses to identify these key interactions, providing a detailed map of how a ligand like a 6-(Chloromethyl)-1H-indazole derivative might sit within its binding pocket. This analysis is crucial for understanding the structural basis of affinity and for suggesting chemical modifications to improve it.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules from first principles. These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity, which are difficult to obtain experimentally. For indazole derivatives, these calculations offer a deeper understanding of their intrinsic chemical nature. rsc.org

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy. rsc.org The B3LYP hybrid functional is a popular choice for studying organic molecules like indazole derivatives. tandfonline.comacs.org

In the context of this compound and its analogs, DFT is used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.

Calculate Electronic Properties: Compute parameters like dipole moment, atomic charges, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for molecular interactions. rsc.org

Predict Reactivity: By analyzing the electronic structure, DFT can help predict which sites on the molecule are most likely to engage in chemical reactions or form interactions with a biological target.

HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. irjweb.com Conversely, a large energy gap suggests high stability. irjweb.com DFT calculations are frequently used to compute these orbital energies and the resulting gap, providing insights into the reactivity of different indazole derivatives. rsc.orgresearchgate.net

| Indazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-fluoro-1H-indazole | -6.72 | -0.70 | 6.02 | dergipark.org.tr |

| 4-chloro-1H-indazole | -6.79 | -1.07 | 5.72 | dergipark.org.tr |

| 4-bromo-1H-indazole | -6.77 | -1.16 | 5.61 | dergipark.org.tr |

| Indazole derivative 6g | -6.14 | -1.89 | 4.25 | rsc.org |

| Indazole derivative 7g | -6.10 | -1.88 | 4.22 | rsc.org |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is essential for assessing the stability and conformational flexibility of the ligand-receptor complex in a simulated biological environment (e.g., in water). tandfonline.com

After a promising binding pose is identified through docking, an MD simulation is often performed. The simulation solves Newton's equations of motion for the system, tracking the trajectory of each atom over a period typically ranging from nanoseconds to microseconds. tandfonline.com Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD plot suggests that the complex has reached equilibrium and is structurally stable. innovareacademics.inajms.iq For example, MD simulations of a 3-chloro-6-nitro-1H-indazole derivative in complex with its target enzyme showed a stable RMSD deviation of approximately 1–3 Å, indicating a good equilibrium. tandfonline.com

Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of individual amino acid residues during the simulation. High RMSF values indicate regions of the protein with high flexibility, while low values signify stable regions, often including the binding site residues that are constrained by the ligand. mdpi.comajms.iq

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. aboutscience.eu The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological activities.

To build a QSAR model, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. For each compound, a set of numerical descriptors representing its constitutional, physicochemical, topological, or 3D properties is calculated. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with the observed activity. researchgate.net

A statistically robust QSAR model, validated both internally (e.g., using cross-validation, q²) and externally (using a test set of compounds, pred_r²), can be used to:

Predict the activity of new, unsynthesized compounds. researchgate.net

Provide insights into which molecular features are most important for activity.

For instance, 3D-QSAR studies on indazole derivatives have generated models that provide contour maps highlighting regions where steric bulk or specific electrostatic charges (positive or negative) would be beneficial or detrimental to activity. nih.gov These maps serve as a valuable guide for chemists to rationally design new derivatives with optimized potency. nih.gov

| Target/Study | Model Type | r² (Correlation Coefficient) | q² (Internal Validation) | pred_r² (External Validation) | Reference |

|---|---|---|---|---|---|

| TTK Inhibitors | 2D-QSAR (MLR) | 0.9512 | 0.8998 | 0.8661 | researchgate.netresearchgate.net |

| TTK Inhibitors | 3D-QSAR (kNN) | - | 0.9132 | - | researchgate.netresearchgate.net |

| GSK-3β Inhibitors | 2D-QSAR | - | - | - | innovareacademics.in |

| SAH/MTAN Inhibitors | 2D/3D-QSAR (GA-MLR) | 0.852 | 0.781 | 0.685 | aboutscience.eu |

Q & A

Q. How can researchers design a reproducible synthetic route for 6-(Chloromethyl)-1H-indazole?

A robust synthesis typically involves halogenation or functionalization of the indazole core. For example, substituting a methyl group with a chloromethyl moiety can be achieved via radical chlorination or using chlorinating agents like SOCl2 in optimized solvent systems. Key steps include protecting the indazole NH group (e.g., with benzyl or Boc groups) to prevent side reactions and selecting intermediates with good leaving groups (e.g., bromide instead of mesylate for higher yields) . Purification via column chromatography or recrystallization ensures product integrity.

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the chloromethyl group’s presence (δ ~4.5–5.0 ppm for CH2Cl) and indazole ring substitution patterns.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C8H7ClN2, exact mass 166.0297).

- X-ray crystallography : Resolves stereoelectronic effects of the chloromethyl group on crystal packing .

Q. How does the chloromethyl group influence the compound’s stability under storage?

The chloromethyl moiety is prone to hydrolysis or nucleophilic substitution. Storage in anhydrous solvents (e.g., DMF or DMSO) under inert gas (N2 or Ar) at –20°C minimizes degradation. Avoid prolonged exposure to light or moisture, as these accelerate decomposition .

Advanced Research Questions

Q. How can structural modifications at the chloromethyl position enhance target binding in kinase inhibitors?

The chloromethyl group’s electrophilicity allows conjugation with nucleophilic residues (e.g., cysteine) in kinase ATP-binding pockets. Docking studies suggest substituting the chloromethyl with bioisosteres (e.g., trifluoromethyl) or extending the side chain into hydrophobic subpockets improves FGFR1 inhibition (IC50 < 50 nM). Rational design should balance reactivity and steric effects .

Q. What strategies mitigate off-target effects in cellular assays involving this compound?

- Competitive binding assays : Use α2A-adrenoceptor antagonists (e.g., yohimbine) to confirm selectivity in receptor studies .

- Metabolic profiling : Radiolabeled analogs (e.g., <sup>18</sup>F derivatives) track metabolite formation and distribution in vivo via PET/CT .

Q. How do solvent and pH conditions affect the compound’s reactivity in cross-coupling reactions?

In Suzuki-Miyaura couplings, polar aprotic solvents (e.g., DMF) at pH 7–9 stabilize the palladium catalyst and enhance boronic acid coupling efficiency. Acidic conditions (pH < 5) may protonate the indazole NH, reducing catalytic activity .

Q. What computational methods predict the chloromethyl group’s impact on molecular conformation?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C–Cl bonds (~70–80 kcal/mol), guiding stability predictions. Molecular dynamics simulations reveal conformational flexibility in aqueous vs. lipid environments .

Q. How can salt forms improve solubility for in vivo studies?

Formulating as hydrochloride or sodium salts increases aqueous solubility. For example, this compound hydrochloride shows 2.5-fold higher solubility in PBS (pH 7.4) compared to the free base, critical for pharmacokinetic assays .

Q. What in vitro models best assess the compound’s neuropharmacological potential?

- Primary neuron cultures : Test calcium flux or cAMP modulation via fluorometric assays.

- α2A-adrenoceptor KO mice : Validate target specificity in neuroinflammatory pathways .

Q. How are contradictory bioactivity results resolved in structure-activity relationship (SAR) studies?

- Dose-response curves : Confirm potency thresholds (e.g., EC50 vs. IC50 discrepancies).

- Crystallography : Compare ligand-bound vs. unbound protein structures to identify steric clashes or conformational changes .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.